3-Amino-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is crucial as it determines its physical and chemical properties. Unfortunately, I couldn’t find the exact molecular structure of “3-Amino-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide”. However, I found information on a similar compound, “3-Amino-N-[(5-chloro-2-thienyl)methyl]-2-methyl-3-thioxoprop anamide”. It has a molecular formula of C9H11ClN2OS2 and an average mass of 262.779 Da1.Chemical Reactions Analysis
Understanding the chemical reactions that a compound can undergo is essential for predicting its behavior in different contexts. While I couldn’t find specific reactions involving “3-Amino-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide”, I found a reference to aromatic ketones2. Aromatic ketones are a type of ketone in which the carbonyl group is attached to an aromatic ring2. This might suggest potential reactions that “3-Amino-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide” could undergo, given its aromatic nature.Scientific Research Applications
Heterocyclic Synthesis and Antibacterial Applications : A study by Ahmed (2007) focused on the synthesis of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives for potential use as antibiotics and antibacterials against Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Development of Bioactive Chemical Entities : Lavanya et al. (2017) synthesized new derivatives of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide for antimicrobial, anti-inflammatory, and antioxidant applications. The compounds were evaluated for their in vitro activities (Lavanya, Sribalan, & Padmini, 2017).
Cholinesterase Inhibition and Alzheimer's Research : Abedinifar et al. (2018) synthesized benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors, potentially useful in treating neurodegenerative diseases like Alzheimer's. Some compounds showed potent butyrylcholinesterase inhibition and effects on Aβ self-aggregation (Abedinifar et al., 2018).
Diversity-Oriented Synthesis for Drug Discovery : Han, Wu, and Dai (2014) developed a diversity-oriented synthesis method for highly functionalized benzofuran-2-carboxamides, potentially useful in drug discovery (Han, Wu, & Dai, 2014).
PARP-1 Inhibition in Cancer Therapy : Research by Lee et al. (2012) identified benzofuran-7-carboxamide as a novel scaffold for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are relevant in cancer therapy (Lee, Yi, Lee, & Oh, 2012).
Sigma Receptor Ligands for Neurological Disorders : Marriott et al. (2012) synthesized novel benzofuran-2-carboxamide ligands as selective sigma receptors, potentially useful in treating neurological disorders (Marriott, Morrison, Moore, Olubajo, & Stewart, 2012).
properties
IUPAC Name |
3-amino-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-12-10-5-1-2-6-11(10)18-13(12)14(17)16-8-9-4-3-7-19-9/h1-7H,8,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRCYOFJPWUNPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NCC3=CC=CS3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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